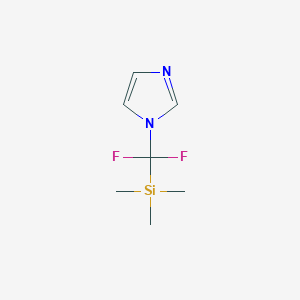

1-(Trimethylsilyldifluoromethyl)imidazole

Description

Properties

Molecular Formula |

C7H12F2N2Si |

|---|---|

Molecular Weight |

190.27 g/mol |

IUPAC Name |

[difluoro(imidazol-1-yl)methyl]-trimethylsilane |

InChI |

InChI=1S/C7H12F2N2Si/c1-12(2,3)7(8,9)11-5-4-10-6-11/h4-6H,1-3H3 |

InChI Key |

CBVMMZMOIUOTPA-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C(N1C=CN=C1)(F)F |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 Trimethylsilyldifluoromethyl Imidazole

Reactivity at the Imidazole (B134444) Ring System

The imidazole ring is an aromatic heterocycle with two nitrogen atoms, one of which is "pyrrole-like" and contributes to the aromatic π-system, while the other is "pyridine-like" with a lone pair in the plane of the ring. This structure dictates its reactivity towards both electrophiles and nucleophiles. The presence of the 1-(trimethylsilyldifluoromethyl) substituent significantly modulates these inherent properties.

Electrophilic and Nucleophilic Substitution Patterns on the Imidazole Core

The imidazole ring is generally susceptible to electrophilic substitution. However, the 1-(trimethylsilyldifluoromethyl) group is strongly electron-withdrawing, which deactivates the imidazole core towards electrophilic attack compared to unsubstituted or alkyl-substituted imidazoles. Electrophilic substitution, if forced, would be expected to occur at the C4 or C5 positions.

Nucleophilic substitution on the imidazole ring itself is uncommon unless activated by specific functional groups. The high electron density of the aromatic system typically repels nucleophiles. The electron-withdrawing nature of the silyldifluoromethyl group could theoretically make the ring more susceptible to nucleophilic attack, but this pathway is generally less favorable than reactions occurring at the substituent itself.

Rearrangement and Tautomerization Pathways Involving the Silyldifluoromethyl Moiety

Imidazole is known to exhibit annular tautomerism, where a proton can be located on either of the two nitrogen atoms. chemeurope.com In 1-substituted imidazoles like 1-(trimethylsilyldifluoromethyl)imidazole, this specific type of tautomerism is blocked. However, the potential for other, more complex rearrangements exists. While specific studies on the rearrangement of this compound are not extensively detailed, related silylated imidazoles, such as bistrimethylsilylimidazolium salts, are known to undergo dynamic exchange reactions. rsc.org These processes suggest that the silicon-nitrogen bond is labile and can participate in intramolecular or intermolecular group transfer under certain conditions, potentially leading to rearrangement products.

Transformations Mediated by the Trimethylsilyldifluoromethyl Group

The silyldifluoromethyl group is the primary source of the compound's unique synthetic utility, acting as a precursor for highly reactive difluorocarbene and difluoromethyl radical intermediates. The trimethylsilyl (B98337) moiety plays a crucial role in activating the C-F bond and facilitating these transformations.

Generation and Reactivity of Difluorocarbene Intermediates

The generated difluorocarbene is a moderately electrophilic species that can react with a variety of substrates. cas.cn Its most common application is in the difluorocyclopropanation of alkenes. These reactions often proceed with high stereospecificity. The efficiency of carbene transfer can be influenced by the choice of initiator and reaction conditions. scispace.com

| Alkene Substrate | Initiator | Conditions | Product | Key Finding |

|---|---|---|---|---|

| Generic Alkene | TBAT ([Bu₄N]⁺[Ph₃SiF₂]⁻) | THF, -50 °C to RT | gem-Difluorocyclopropane | Reaction proceeds via a transient CF₃-anionoid; can be auto-inhibited. scispace.com |

| Generic Alkene | NaI | THF | gem-Difluorocyclopropane | Process shows stochastic auto-acceleration and is effective for less-reactive alkenes. scispace.com |

This table summarizes findings from studies on the related compound TMSCF₃, which serves as a model for difluorocarbene generation.

Pathways for Difluoromethyl Radical Formation and Utilization

The difluoromethyl radical (•CF₂H) is another key reactive intermediate that can be accessed from precursors related to this compound. The introduction of the CF₂H group is of significant interest in medicinal chemistry. nih.govbeilstein-journals.org Visible light-promoted radical cyclization reactions provide an efficient method for synthesizing complex polycyclic imidazoles. nih.govbeilstein-journals.org

In a typical mechanism, a radical initiator or photocatalyst generates a difluoromethyl radical from a suitable precursor. This radical then adds to an unactivated alkene tethered to an imidazole ring. The resulting alkyl radical undergoes an intramolecular cyclization onto the aromatic ring, followed by a final step to yield the polycyclic product. beilstein-journals.org Various difluoromethylating agents have been developed, including those derived from imidazole itself, which act as effective sources of the •CF₂H radical under photocatalytic conditions. nih.govresearchgate.net

| Radical Precursor | Conditions | Reaction Type | Product Class | Reference |

|---|---|---|---|---|

| CF₂HCOOH / PIDA | Visible Light (72W LED), THF, RT | Difluoromethylation/Cyclization | CF₂H-substituted polycyclic imidazoles | beilstein-journals.org |

| [Ph₃PCF₂H]⁺Br⁻ | Visible Light | Difluoromethylation/Cyclization | CF₂H-substituted ring-fused imidazoles | nih.gov |

| IMDN-SO₂CF₂H (Imidazole Salt) | Photocatalyst (4DPAIPN), Blue LEDs | Radical Difluoromethylation | Difluoromethylated olefins and heterocycles | nih.govresearchgate.net |

Silicon-Mediated Activation and Transfer Reactions

The trimethylsilyl (TMS) group is not merely a spectator; it is essential for the activation of the difluoromethyl moiety. The high affinity of silicon for fluorine is a key thermodynamic driving force for many of these reactions. In the generation of difluorocarbene, the initial nucleophilic attack at the silicon center weakens the adjacent C-Si bond and facilitates the subsequent fragmentation. scispace.com

Catalytic and Non-Catalytic Reaction Modalities

The utility of this compound and its isomers extends to a variety of synthetic transformations, which can be broadly categorized into transition metal-catalyzed processes and metal-free organic transformations. The presence of both a silicon-carbon bond and a difluoromethylated imidazole core allows for diverse reactivity profiles under different catalytic conditions.

Role in Transition Metal-Catalyzed Processes

While direct experimental evidence for the application of this compound in transition metal-catalyzed reactions is not extensively documented in publicly available literature, its structural motifs suggest potential reactivity based on established principles of organosilicon and organofluorine chemistry. The carbon-silicon bond in fluoroalkyl-substituted organosilanes can be activated by transition metal catalysts, such as palladium and copper, to participate in cross-coupling reactions.

In principle, the trimethylsilyl group in a C-silylated difluoromethylimidazole could act as a surrogate for a metallic nucleophile in Hiyama-type cross-coupling reactions. Activation of the C-Si bond by a fluoride (B91410) source, such as TBAF, would generate a pentacoordinate silicate, which could then undergo transmetalation with a palladium(II) or copper(I) complex. The resulting difluoromethyl-metal species could then participate in reductive elimination with an organic halide or pseudohalide to form a new carbon-carbon or carbon-heteroatom bond, incorporating the difluoromethylimidazole moiety into the target molecule.

The general catalytic cycle for such a hypothetical cross-coupling reaction would involve:

Oxidative Addition: The active Pd(0) or Cu(I) catalyst reacts with an organic electrophile (e.g., Ar-X) to form a metal-aryl intermediate.

Transmetalation: The silylated difluoromethylimidazole, activated by a fluoride source, transfers the difluoromethylimidazole group to the metal center.

Reductive Elimination: The two organic moieties on the metal center couple, releasing the final product and regenerating the active catalyst.

Further research is required to explore and validate the utility of this compound and its isomers as viable coupling partners in transition metal-catalyzed transformations. The development of such protocols would represent a significant advancement in the synthesis of complex difluoromethylated heterocyclic compounds.

Metal-Free Organic Transformations and Organocatalysis

In the realm of metal-free chemistry, the reactivity of silyldifluoromethylimidazoles has been more explicitly demonstrated, particularly in the context of C-H difluoromethylation. Research has shown that 2-(trimethylsilyl)difluoromethyl-substituted imidazoles are key intermediates in the metal-free C-H difluoromethylation of imidazoles using the Ruppert-Prakash reagent (TMSCF3). researchgate.netdtic.milnih.govspringernature.com

This transformation proceeds via the generation of difluorocarbene (:CF2) from TMSCF3 in the presence of a catalytic amount of a fluoride source, such as tetrabutylammonium (B224687) difluorotriphenylsilicate (TBAT). The highly reactive difluorocarbene then inserts into the C2-H bond of the imidazole ring. Mechanistic studies, supported by NMR spectroscopy and quantum chemical calculations, have elucidated the pathway of this reaction. researchgate.netspringernature.com

Two plausible mechanisms have been proposed for the formation of the 2-(trimethylsilyl)difluoromethyl-substituted imidazole intermediate. researchgate.netnih.govspringernature.com

Mechanism A: Involves the initial formation of an imidazolide (B1226674) anion, which then reacts with difluorocarbene. The resulting adduct subsequently attacks a molecule of TMSCF3, leading to the formation of the silylated product and the elimination of a trifluoromethyl anion. researchgate.netnih.govspringernature.com

Mechanism B: Proposes the N-silylation of the imidazolide anion, followed by the insertion of difluorocarbene at the C2 position. A subsequent 1,3-shift of the trimethylsilyl group from the nitrogen atom to the carbon of the CF2 moiety yields the final intermediate. researchgate.netnih.govspringernature.com

The following table summarizes the findings from the study on the metal-free C-H difluoromethylation of various N-substituted imidazoles with the Ruppert-Prakash reagent.

| Entry | Imidazole Substrate (N-substituent) | Product (2-CHF2-imidazole) | Yield (%) |

| 1 | Methyl | 2-Difluoromethyl-1-methyl-1H-imidazole | 75 |

| 2 | Ethyl | 2-Difluoromethyl-1-ethyl-1H-imidazole | 72 |

| 3 | Propyl | 2-Difluoromethyl-1-propyl-1H-imidazole | 68 |

| 4 | Isopropyl | 2-Difluoromethyl-1-isopropyl-1H-imidazole | 65 |

| 5 | Benzyl | 1-Benzyl-2-difluoromethyl-1H-imidazole | 80 |

Data derived from studies on the metal-free C-H difluoromethylation of imidazoles. researchgate.netspringernature.com

Applications of 1 Trimethylsilyldifluoromethyl Imidazole in Advanced Chemical Research

Utilization as a Synthetic Reagent and Building Block

1-(Trimethylsilyldifluoromethyl)imidazole is a key reagent for the introduction of fluorine-containing groups into organic molecules. Its unique structure, featuring a reactive trimethylsilyl (B98337) group, a difluoromethyl moiety, and an imidazole (B134444) ring, allows for a range of chemical transformations.

While direct evidence for the use of this compound as a trifluoromethylating agent is limited, its structural analogue, bromodifluoromethyltrimethylsilane (TMSCF2Br), is a well-established reagent for difluoromethylation. nih.govrsc.org This suggests the potential of this compound to act as a precursor for the difluorocarbene (:CF2) or a related difluoromethylating species. The presence of the trimethylsilyl group facilitates the generation of a difluoromethyl anion or radical under appropriate conditions, which can then react with various electrophiles.

The general mechanism for difluoromethylation using TMS-based reagents often involves the activation of the silicon-carbon bond to generate a nucleophilic or radical difluoromethyl species. For instance, in the case of TMSCF2Br, a variety of carbon nucleophiles, including esters, amides, and terminal alkynes, can be efficiently difluoromethylated. nih.gov

| Substrate Type | Reagent | Product | Yield (%) |

| Ester | TMSCF2Br | C-difluoromethylated ester | High |

| Amide | TMSCF2Br | C-difluoromethylated amide | High |

| Terminal Alkyne | TMSCF2Br | C-difluoromethylated alkyne | High |

| β-Ketoester | TMSCF2Br | C-difluoromethylated β-ketoester | High |

This table is illustrative of the reactivity of a related TMS-based difluoromethylating agent and suggests the potential reactivity of this compound.

The imidazole scaffold is a ubiquitous feature in a vast number of biologically active compounds and approved drugs. nih.govmdpi.comnih.govresearchgate.net The introduction of fluorine atoms into the imidazole ring or its substituents can significantly enhance the therapeutic properties of these molecules by modulating their metabolic stability, binding affinity, and lipophilicity. nih.govmdpi.commdpi.comnih.gov this compound serves as a valuable precursor for the synthesis of a wide array of fluorinated imidazole derivatives with potential applications in medicinal chemistry. researchgate.netresearchgate.net

The reactivity of the trimethylsilyl group allows for the facile derivatization of the imidazole ring, while the difluoromethyl group provides a key pharmacophore. For example, the silyl (B83357) group can be readily cleaved and replaced with other functional groups, or it can direct further reactions on the imidazole ring. This versatility enables the construction of complex fluorinated imidazole-containing molecules for drug discovery programs. researchgate.net

The importance of fluorinated imidazoles in medicinal chemistry is highlighted by the numerous FDA-approved drugs containing this motif. mdpi.com These compounds span a wide range of therapeutic areas, including antifungal, anticancer, and anti-inflammatory agents. nih.gov

| Drug Name | Therapeutic Area | Role of Fluorine/Imidazole |

| Fluconazole | Antifungal | The difluorophenyl group enhances metabolic stability and antifungal activity. |

| Voriconazole | Antifungal | The fluoropyrimidine and trifluoromethyl groups contribute to its broad-spectrum activity. |

| Pexidartinib | Anticancer | The trifluoromethyl group is a key component of this tyrosine kinase inhibitor. mdpi.com |

| Fluoxetine | Antidepressant | The trifluoromethylphenoxy group is crucial for its activity as a selective serotonin (B10506) reuptake inhibitor. mdpi.com |

This table provides examples of the importance of fluorinated imidazoles in medicine, illustrating the potential of derivatives from this compound.

Contributions to Methodological Development in Organic Synthesis

Beyond its direct application as a building block, this compound and related compounds have contributed to the development of novel synthetic methodologies, particularly in the areas of C-H functionalization and cycloaddition reactions.

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials. researchgate.netyoutube.com While specific examples detailing the use of this compound in C-H functionalization are not extensively documented, the reactivity of related silylated and fluorinated compounds suggests its potential in this area. nih.govnih.gov

The imidazole moiety itself can act as a directing group in C-H activation reactions, guiding a transition metal catalyst to a specific C-H bond for functionalization. The electronic properties of the difluoromethyl group can also influence the reactivity and selectivity of such transformations. The development of new C-H functionalization methods utilizing reagents like this compound could provide more efficient routes to complex fluorinated molecules. researchgate.net

Cycloaddition and annulation reactions are fundamental processes for the construction of cyclic and heterocyclic systems. researchgate.net Silylated compounds, including those with imidazole moieties, have been shown to participate in various cycloaddition reactions, such as [3+2] cycloadditions, to form five-membered rings. nih.govrsc.orgmdpi.comresearchgate.net

The trimethylsilyl group in this compound can influence the regioselectivity and stereoselectivity of cycloaddition reactions. For instance, in 1,3-dipolar cycloadditions, the silyl group can direct the orientation of the incoming dipole. rsc.org Furthermore, the difluoromethylated imidazole ring can itself act as a component in annulation reactions to build more complex fused heterocyclic systems.

Applications in Material Science Precursor Chemistry

Organosilicon compounds are widely used as precursors for the synthesis of advanced materials, including polymers and ceramics. nasa.govgoogle.comnih.govresearchgate.net The presence of both a silicon-containing group and a fluorinated organic moiety in this compound makes it an interesting candidate as a precursor for novel fluorinated materials.

The imidazole ring can be incorporated into polymer backbones or side chains to impart specific properties such as thermal stability, conductivity, or catalytic activity. sigmaaldrich.comresearchgate.net The difluoromethyl group can enhance the hydrophobicity, chemical resistance, and thermal stability of the resulting materials. mdpi.com The trimethylsilyl group can facilitate polymerization or be used to anchor the molecule to a surface.

Potential applications for materials derived from this compound include:

Fluorinated Polymers: For use in coatings, membranes, and electronic devices.

Hybrid Organic-Inorganic Materials: Combining the properties of the organic imidazole moiety with a silica (B1680970) or silicon-based network.

Functionalized Surfaces: Modifying the surface properties of materials to control wettability or biocompatibility.

While specific examples of the use of this compound in materials science are still emerging, its unique combination of functional groups suggests significant potential in this field. rsc.org

Role in the Synthesis of Novel Fluorinated Polymeric or Supramolecular Materials

The unique combination of a reactive silyl group, a fluorine-containing moiety, and a versatile imidazole ring in this compound makes it a promising candidate for the synthesis of advanced polymers and supramolecular assemblies.

The imidazole ring is a well-known component in the formation of supramolecular structures. Its ability to participate in hydrogen bonding and coordination with metal ions allows for the self-assembly of complex architectures. The difluoromethyl group introduces fluorine into the system, which can significantly alter the properties of the resulting materials, such as enhancing thermal stability and introducing hydrophobicity.

In the context of polymeric materials, the trimethylsilyl group can act as a reactive site for polymerization or as a protecting group that can be cleaved to reveal a reactive functional group. The incorporation of the difluoromethylimidazole moiety into a polymer backbone or as a side chain could lead to the development of fluorinated polymers with novel properties. For instance, such polymers might exhibit unique solubility characteristics or self-assembly behaviors in solution.

Table 1: Potential Contributions of this compound Moieties to Material Properties

| Feature | Potential Contribution to Polymeric Materials | Potential Contribution to Supramolecular Materials |

| Imidazole Ring | Can act as a monomer unit or a functional side group, influencing polymer chain interactions and properties. | Key building block for self-assembly through hydrogen bonding and metal coordination. |

| Difluoromethyl Group | Imparts fluorinated characteristics, such as increased thermal stability, chemical resistance, and hydrophobicity. | Modifies intermolecular interactions and the overall stability and properties of the supramolecular assembly. |

| Trimethylsilyl Group | Can serve as a reactive handle for polymerization or surface attachment. | Can be used to tune solubility and facilitate processing of supramolecular structures. |

Enhancement of Surface Properties and Catalytic Performance in Inorganic Matrices

The functional groups present in this compound suggest its utility in modifying the surfaces of inorganic materials, thereby enhancing their properties and catalytic performance.

The trimethylsilyl group is commonly used for the surface functionalization of materials like silica and other metal oxides. This covalent attachment can alter the surface from hydrophilic to hydrophobic, improve dispersion in organic media, and provide a platform for further chemical modifications. The presence of the fluorinated imidazole moiety would introduce unique properties to the modified surface.

For example, the imidazole group can act as a ligand to anchor metal nanoparticles, which are often used as catalysts. The fluorinated nature of the modifying layer could create a specific microenvironment around the catalytic sites, potentially influencing the selectivity and activity of the catalyst. Furthermore, the basicity of the imidazole ring itself can contribute to catalytic activity in certain reactions.

The modification of inorganic matrices with such a compound could lead to materials with enhanced thermal and chemical stability, tailored surface wettability, and improved catalytic efficiency. These materials could find applications in areas such as heterogeneous catalysis, separation science, and as advanced coatings.

Table 2: Predicted Effects of Surface Modification with this compound on Inorganic Matrices

| Property | Predicted Enhancement |

| Surface Wettability | Increased hydrophobicity due to the fluorinated alkyl chain. |

| Thermal Stability | Improved stability of the functionalized layer due to the strong C-F bonds. |

| Catalytic Activity | Potential for enhanced activity and selectivity through the creation of a unique catalytic microenvironment and the ability to anchor active metal species. |

| Dispersion in Media | Improved dispersion in non-polar or fluorinated solvents. |

Spectroscopic and Advanced Analytical Methodologies for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Studies

NMR spectroscopy is an indispensable tool for the structural elucidation of "1-(Trimethylsilyldifluoromethyl)imidazole," providing detailed information about the hydrogen, carbon, and fluorine atomic environments within the molecule.

High-resolution 1D NMR spectra offer fundamental insights into the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the protons of the imidazole (B134444) ring and the trimethylsilyl (B98337) group. The protons on the imidazole ring typically appear in the aromatic region of the spectrum. For comparison, in unsubstituted imidazole, the proton at the C2 position appears at approximately 7.73 ppm, while the protons at the C4 and C5 positions are observed at around 7.15 ppm in a deuterated chloroform solution researchgate.net. For N-(trimethylsilyl)imidazole, the imidazole protons are observed at approximately 7.58 ppm, 7.17 ppm, and 6.97 ppm, while the trimethylsilyl protons present as a sharp singlet at around 0.45 ppm chemicalbook.com. The difluoromethyl group's fluorine atoms will likely cause splitting of the adjacent imidazole proton signals.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule. In N-(trimethylsilyl)imidazole, the carbon atoms of the imidazole ring resonate at distinct chemical shifts chemicalbook.com. The introduction of the electron-withdrawing difluoromethyl group at the N1 position is expected to influence the chemical shifts of the imidazole ring carbons. For imidazole itself, the C2 carbon resonates at approximately 137.77 ppm, while the C4 and C5 carbons appear at around 123.42 ppm nih.govchemicalbook.com. The trimethylsilyl group's methyl carbons would appear significantly upfield.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated organic compounds nih.gov. The spectrum of "this compound" is anticipated to show a signal for the two equivalent fluorine atoms of the difluoromethyl group. The chemical shift of this signal will be characteristic of a CF₂ group attached to a nitrogen atom within a heterocyclic system. The coupling between the fluorine atoms and the proton on the difluoromethyl group, as well as potential long-range couplings with the imidazole protons, would provide further structural confirmation.

Interactive Data Table: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (δ) in ppm

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Predicted ¹⁹F Shift (ppm) |

| Imidazole H-2 | ~7.6-7.8 | - | - |

| Imidazole H-4 | ~7.1-7.3 | - | - |

| Imidazole H-5 | ~7.0-7.2 | - | - |

| Imidazole C-2 | - | ~137-139 | - |

| Imidazole C-4 | - | ~123-125 | - |

| Imidazole C-5 | - | ~122-124 | - |

| -CF₂H Proton | Triplet | - | - |

| -CF₂H Carbon | - | Triplet | - |

| -CF₂H Fluorine | - | - | Doublet |

| Si(CH₃)₃ Protons | ~0.4-0.5 | - | - |

| Si(CH₃)₃ Carbons | - | ~0-2 | - |

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between the protons on the imidazole ring, while an HSQC spectrum would correlate the proton signals with their directly attached carbon atoms. For complex molecules like substituted imidazoles, 2D NMR is essential to resolve overlapping signals and confirm connectivity nih.govnih.gov.

Mass Spectrometry for Molecular Characterization and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to study its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of "this compound." This is a critical step in confirming the identity of the synthesized compound.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of "this compound" and confirming its identity by comparing its retention time and mass spectrum to a reference standard gdut.edu.cnscispace.comnih.gov. The mass spectrum of the parent compound, N-(trimethylsilyl)imidazole, shows a prominent molecular ion peak and characteristic fragmentation patterns, including the loss of a methyl group from the trimethylsilyl moiety nist.gov. A similar fragmentation pattern, along with fragments corresponding to the difluoromethylimidazole moiety, would be expected for the target compound.

Interactive Data Table: Expected Mass Spectrometry Fragments

| Fragment Ion | Formula | Expected m/z |

| [M]⁺ | C₆H₁₀F₂N₂Si | 188.06 |

| [M - CH₃]⁺ | C₅H₇F₂N₂Si | 173.04 |

| [Si(CH₃)₃]⁺ | C₃H₉Si | 73.06 |

| [C₄H₃F₂N₂]⁺ | C₄H₃F₂N₂ | 117.02 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic transitions within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would display characteristic absorption bands for the C-H, C=N, and C-N stretching and bending vibrations of the imidazole ring. For imidazole itself, characteristic peaks are observed for N-H stretching, which would be absent in the N1-substituted target compound researchgate.netresearchgate.netchemicalbook.com. The spectrum would also feature strong bands corresponding to the C-F stretching vibrations of the difluoromethyl group and the Si-C vibrations of the trimethylsilyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides insights into the electronic structure of the molecule. Imidazole and its derivatives typically exhibit characteristic absorption peaks in the UV region mdpi.comresearchgate.net. Unsubstituted imidazole shows a characteristic absorption peak around 209 nm mdpi.com. The presence of the trimethylsilyldifluoromethyl group at the N1 position is expected to cause a slight shift in the absorption maximum compared to the parent imidazole.

Chromatographic Separation and Quantification Techniques for this compound

Gas Chromatography (GC) for Purity Assessment and Reaction Monitoring

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC is a highly suitable method for its analysis. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds, providing high sensitivity.

Purity Assessment:

To assess the purity of a sample of this compound, a GC-FID method would be employed. The sample, dissolved in a suitable low-boiling solvent, would be injected into the GC. The separation of the target compound from any impurities, such as starting materials, byproducts, or residual solvents, would occur in the chromatographic column. The peak area of this compound relative to the total peak area of all components in the chromatogram provides a quantitative measure of its purity.

Reaction Monitoring:

GC is also an invaluable tool for monitoring the progress of chemical reactions in real-time. For the synthesis of this compound, small aliquots of the reaction mixture can be withdrawn at regular intervals, quenched, and analyzed by GC. This allows for the tracking of the consumption of starting materials and the formation of the product. The information obtained is crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst loading.

A hypothetical GC method for the analysis of this compound is presented in the table below. The parameters are based on common practices for the analysis of similar organosilicon and imidazole-containing molecules.

Table 1: Hypothetical Gas Chromatography (GC) Parameters for the Analysis of this compound

| Parameter | Suggested Condition |

| Instrument | Gas Chromatograph with Flame Ionization Detector (GC-FID) |

| Column | Capillary column (e.g., HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Detector Temperature | 300 °C |

| Oven Program | Initial temperature: 80 °C, hold for 2 min; Ramp: 10 °C/min to 250 °C, hold for 5 min |

| Carrier Gas | Helium or Nitrogen |

| Flow Rate | 1 mL/min |

| Injection Volume | 1 µL |

| Sample Preparation | Dilute sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) |

High-Performance Liquid Chromatography (HPLC) for Compound Detection and Analysis

High-Performance Liquid Chromatography is a versatile technique that separates components in a liquid mobile phase through a solid stationary phase. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. While this compound is expected to be amenable to GC, HPLC offers a complementary analytical approach.

Compound Detection and Analysis:

For the analysis of this compound by HPLC, a reversed-phase method would likely be the most effective. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. A UV detector is commonly used for the detection of compounds containing a chromophore, such as the imidazole ring.

The choice of column and mobile phase is critical for achieving good separation. A C8 or C18 column is a common choice for reversed-phase chromatography. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with a pH modifier to control the ionization state of the analyte. For imidazole-containing compounds, a slightly acidic mobile phase can improve peak shape.

A hypothetical HPLC method for the analysis of this compound is detailed in the table below. These parameters are derived from established methods for the analysis of other imidazole derivatives. researchgate.netnih.govnih.govmdpi.comnih.gov

Table 2: Hypothetical High-Performance Liquid Chromatography (HPLC) Parameters for the Analysis of this compound

| Parameter | Suggested Condition |

| Instrument | High-Performance Liquid Chromatograph with UV Detector |

| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm ID, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | ~210 nm (based on the UV absorbance of the imidazole ring) |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve sample in the mobile phase |

Computational Chemistry and Theoretical Studies on 1 Trimethylsilyldifluoromethyl Imidazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

There are currently no published Density Functional Theory (DFT), ab initio, or semi-empirical studies that specifically detail the electronic structure and reactivity of 1-(trimethylsilyldifluoromethyl)imidazole. Such studies would be invaluable for understanding the molecule's frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and predicting its behavior in chemical reactions.

Density Functional Theory (DFT) Studies on Reaction Pathways and Intermediates

No DFT studies detailing the reaction pathways and intermediates involving this compound have been reported. This includes the exploration of potential synthetic routes or degradation pathways through computational means.

Ab Initio and Semi-Empirical Methods for Mechanistic Insights

Similarly, the application of ab initio and semi-empirical methods to gain mechanistic insights into the reactions of this compound is absent from the current body of scientific literature.

Reaction Mechanism Elucidation through Computational Modeling

The elucidation of reaction mechanisms involving this compound through computational modeling is an area that awaits exploration.

Transition State Calculations and Energy Profiles of Key Steps

There are no available reports on transition state calculations or the corresponding energy profiles for any chemical transformations of this compound. These calculations are crucial for understanding reaction kinetics and thermodynamics.

Solvent Effects and Catalytic Cycle Analysis

The influence of different solvents on the behavior and reactivity of this compound, as well as its potential role in catalytic cycles, has not been computationally modeled.

Conformational Analysis and Molecular Dynamics Simulations of Compound Behavior

The dynamic behavior and conformational preferences of this compound are also uncharacterized. Molecular dynamics simulations would provide significant insights into the molecule's flexibility, preferred conformations, and intermolecular interactions over time.

Future Perspectives and Emerging Research Avenues

Development of Sustainable and Atom-Economical Synthetic Approaches

The synthesis of organofluorine compounds often involves harsh reagents and produces significant chemical waste. A key future direction for the study of 1-(Trimethylsilyldifluoromethyl)imidazole will be the development of more sustainable and atom-economical synthetic routes. Current methods may rely on multi-step procedures with stoichiometric reagents. Future research is anticipated to focus on catalytic and more direct methods for the introduction of the difluoromethyl group to the imidazole (B134444) ring, potentially utilizing less hazardous fluorine sources. acs.orgworktribe.com

The principles of green chemistry will likely guide these efforts, aiming to reduce energy consumption, minimize byproduct formation, and utilize renewable starting materials where possible. societechimiquedefrance.fr The development of catalytic systems, perhaps involving transition metals or organocatalysts, could enable more efficient and selective syntheses. cas.cn Furthermore, exploring flow chemistry approaches could offer advantages in terms of safety, scalability, and reaction control for the synthesis of this and related compounds.

Exploration of Novel Reactivity Manifolds and Selective Transformations

The unique combination of a trimethylsilyl (B98337) group, a difluoromethyl moiety, and an imidazole ring in this compound suggests a rich and underexplored reactivity profile. Future research will undoubtedly delve into uncovering novel transformations and reactivity manifolds of this compound. The trimethylsilyl group can act as a removable directing group or a precursor to other functional groups, while the difluoromethyl group can influence the acidity of the adjacent C-H bond and participate in various coupling reactions. rsc.org

Investigations into the selective activation of C-H and C-F bonds within the molecule could lead to new methods for late-stage functionalization, a highly desirable strategy in drug discovery. cas.cn The imidazole ring itself is a versatile scaffold that can be further modified, and understanding how the silyldifluoromethyl substituent influences its reactivity will be crucial. jchemrev.com Exploring its potential as a ligand in coordination chemistry or as a precursor to novel carbenes could open up new avenues for catalysis and materials science. mdpi.comnih.gov

Expansion of Applications in Interdisciplinary Chemical Sciences

Given the prevalence of fluorinated and silicon-containing compounds in various scientific disciplines, this compound holds promise for a wide range of applications. In medicinal chemistry, the difluoromethyl group is a well-established bioisostere for a hydroxyl group or a thiol, and its incorporation can enhance metabolic stability and binding affinity. wikipedia.orgoup.com Future research will likely explore the synthesis of derivatives of this compound as potential therapeutic agents. acs.org

In the field of materials science, the unique electronic properties imparted by the fluorine atoms could be exploited in the design of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The presence of the silicon atom can also enhance solubility and thermal stability. sbfchem.com Furthermore, its potential as a building block for functional polymers and ionic liquids remains an exciting area for future exploration.

Challenges and Opportunities in Organofluorine and Silicon Chemistry Research

The advancement of research on this compound is intrinsically linked to the broader challenges and opportunities within organofluorine and organosilicon chemistry. A significant challenge remains the selective and efficient introduction of fluorine and fluorinated groups into complex molecules under mild conditions. researchgate.netepa.gov Overcoming this hurdle will require the development of novel and more practical fluorinating reagents and catalytic methods. acs.orgchinesechemsoc.org

The supply chain for fluorine, which originates from fluorspar, also presents a long-term sustainability challenge. worktribe.com This provides an opportunity for the development of methods that use fluorine more judiciously or recycle fluorine-containing byproducts.

In organosilicon chemistry, a key opportunity lies in harnessing the unique properties of silicon to create novel functional molecules and materials. nih.govresearchgate.net The synergy between organofluorine and organosilicon chemistry, as exemplified by this compound, presents a particularly fertile ground for innovation. Future breakthroughs in these fields will undoubtedly accelerate the exploration and application of this and other fascinating hybrid molecules. rsc.orgsbfchem.com

Q & A

Q. What synthetic methodologies are most effective for preparing 1-(trimethylsilyldifluoromethyl)imidazole, and how do reaction conditions influence yield?

The synthesis of substituted imidazoles typically involves palladium-catalyzed cross-coupling or multi-component condensation reactions. For example, regioselective C–H functionalization using Pd catalysts (e.g., with bromobenzotrifluoride) and flash chromatography purification has been successful for structurally similar imidazole derivatives, achieving yields >75% . Key variables include:

Q. How is structural characterization of this compound validated experimentally?

Combined spectroscopic and analytical techniques are critical:

- ¹H/¹³C NMR : Aromatic protons in imidazole derivatives typically resonate at δ 7.2–8.5 ppm, with coupling constants (J = 2–4 Hz) confirming substituent orientation .

- Elemental analysis : Discrepancies ≤0.3% between calculated and observed C/H/N values validate purity (e.g., C 76.64% vs. 76.89% in a biphenyl-imidazole analog) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 454.49 for a related compound) .

Advanced Research Questions

Q. How does the trimethylsilyldifluoromethyl group influence enzyme inhibition selectivity compared to other substituents?

Substituent steric and electronic properties critically modulate selectivity. For example:

- Nitric oxide synthase (NOS) inhibition : 1-(2-Trifluoromethylphenyl)imidazole (TRIM) shows 40-fold selectivity for neuronal NOS (IC₅₀ = 28.2 pM) over endothelial NOS (IC₅₀ = 1057.5 pM) due to hydrophobic interactions in the active site .

- Thromboxane A₂ (TxA₂) inhibition : Imidazole derivatives with hydroxyoctenyl groups (e.g., CBS612) exhibit TxA₂ selectivity (IC₅₀ = 0.7 µM in human platelets) over prostaglandin E₂, attributed to hydrogen bonding with TxA₂ synthase .

Methodological recommendation : Perform comparative IC₅₀ assays across enzyme isoforms and molecular docking to map binding interactions.

Q. How can contradictions between in vitro potency and in vivo efficacy be resolved for this compound?

Discrepancies often arise from pharmacokinetic (PK) or off-target effects. For instance:

- TRIM : In vitro NOS inhibition (IC₅₀ ~28 pM) correlates with antinociceptive effects in mice (ED₅₀ = 85.8 pmol/kg), yet it lacks hypotensive activity due to poor blood-brain barrier penetration .

Resolution strategies :

Q. What computational approaches are used to predict the compound’s mechanism of action?

Density functional theory (DFT) and molecular dynamics (MD) simulations can model:

- Electrostatic potential maps : To identify nucleophilic/electrophilic regions (e.g., the electron-deficient difluoromethyl group enhancing electrophilic reactivity) .

- Docking studies : For example, phenanthroimidazole derivatives show π-π stacking with thromboxane synthase’s hydrophobic pocket, validated by binding energy calculations (ΔG = −9.2 kcal/mol) .

Validation : Correlate computational predictions with experimental IC₅₀ and X-ray crystallography data (e.g., monoclinic crystal packing in phenanthroimidazoles) .

Data Contradictions and Validation

Q. How should researchers address variability in reported IC₅₀ values across studies?

Variability may stem from assay conditions (e.g., enzyme source, substrate concentration). For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.